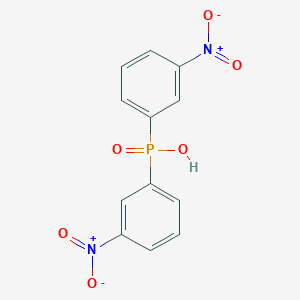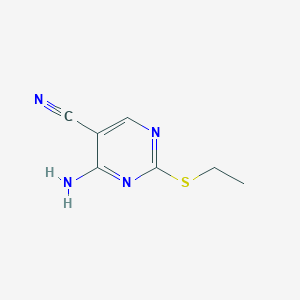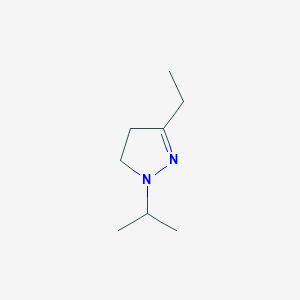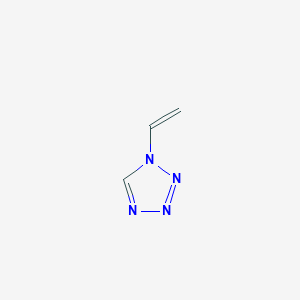
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a propanoic acid moiety in the compound suggests potential reactivity and functional group interplay that could be leveraged in various chemical and biological contexts.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which share a similar core structure to our compound of interest, has been reported to show potent inhibitory activity in biological assays . Another related compound, 1-(2-[18O2]-nitro-1-imidazolyl)-3-methoxy-2-propanol, was synthesized from 2-aminoimidazole, indicating that aminoimidazoles can serve as precursors for nitroimidazole derivatives . These methods could potentially be adapted for the synthesis of "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid".
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its complexes have been studied, revealing hydrogen-bonded networks and coordination environments that could influence the properties of the compounds . The structure of a Ni(II) complex with 3-imidazoline nitroxide also highlights the importance of the imidazole ring in forming stable complexes . These insights into the molecular structure of imidazole derivatives could inform the analysis of "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid".
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including nitration, as seen with the use of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of aromatic compounds . Additionally, the reactivity of imidazole-containing compounds with triethylamine to produce imidazo[1,2-a]pyridines and indoles has been documented . These reactions demonstrate the versatility of imidazole derivatives in chemical transformations, which could be relevant for "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid".
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid complexes have been investigated, showing variations based on metal ion coordination . The synthesis of novel 1-R-imidazole-2-nitrolic acids and their ocular effects also highlight the potential for bioactivity based on the nitrolic acid group . These studies suggest that "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid" could have unique properties that merit further investigation.
Wissenschaftliche Forschungsanwendungen
1. Imaging Hypoxia in Tumors
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is significant in the field of oncology for imaging hypoxic tumor tissues. Researchers have developed radiotracers based on this compound, like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT), to detect hypoxic tumors using PET imaging. The tracer is designed to be transported into cells via amino acid transporters (Malik et al., 2012).
2. Tumor Hypoxia Imaging Agent
Another application is in the synthesis and biodistribution of tumor hypoxia imaging agents. A histidine derivative containing 4-nitroimidazole, (S)-2-(4-((4-nitro-1H-imidazol-1-yl) methyl) benzamido)-3-(1H-imidazol-4-yl)propanoic acid (His-NI), was synthesized and labeled with [99mTc(CO)3(H2O)3]+. It showed selective accumulation in tumors and potential for imaging tumor hypoxia (Lei & Taiwei, 2013).
3. Oligonucleotide Duplex and Triplex Formation
This compound has been used in the synthesis of acyclic nucleosides for incorporation into oligonucleotides. These nucleosides can form duplexes and triplexes, offering insights into nucleic acid structure and function (Walczak, Wamberg, & Pedersen, 2004).
4. Development of Novel Radiopharmaceuticals
Researchers have developed a new 99mTc(I)-tricarbonyl complex bearing the 5-nitroimidazol-1-yl moiety, derived from this compound, as a potential radiopharmaceutical for imaging tumor hypoxia. This complex has shown high stability and moderate hydrophilicity, making it suitable for clinical studies (Giglio et al., 2014).
5. Antimicrobial Effects
This compound's derivatives have been used to synthesize silver(I) and bismuth(III) complexes with secnidazole-derived Schiff base ligands. These complexes exhibit potent antimicrobial effects against several anaerobic bacterial strains, highlighting the importance of the nitro group reduction in their mode of action (Oliveira et al., 2019).
6. Molecular Structure Studies
The compound has been used in crystallographic studies to understand molecular structures better. For example, its hydrolysis leads to 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. This assists in understanding hydrogen bonding and molecular interactions (Wu, Liu, & Ng, 2005).
Eigenschaften
IUPAC Name |
3-(2-methyl-4-nitroimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-8-6(10(13)14)4-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJTUXYFQLHGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434757 |
Source


|
| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |
CAS RN |
16935-04-9 |
Source


|
| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














